molecular formula C12H16N2O3 B5245061 4-nitro-N-(pentan-2-yl)benzamide

4-nitro-N-(pentan-2-yl)benzamide

Cat. No.: B5245061
M. Wt: 236.27 g/mol
InChI Key: YACGXSVFWGUWKP-UHFFFAOYSA-N
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Description

4-nitro-N-(pentan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. The compound features a nitro group (-NO2) attached to the benzene ring and an amide linkage with a pentan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pentan-2-yl)benzamide typically involves the condensation of 4-nitrobenzoic acid with pentan-2-amine. The reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Reduction: 4-amino-N-(pentan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and pentan-2-amine.

Scientific Research Applications

4-nitro-N-(pentan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(pentan-2-yl)benzamide is primarily attributed to its ability to interact with biological targets through its nitro and amide functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects. The amide linkage allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(pentan-2-yl)benzamide is unique due to its specific combination of a nitro group and a pentan-2-yl substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-4-9(2)13-12(15)10-5-7-11(8-6-10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACGXSVFWGUWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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